molecular formula C18H23N5O2 B12813980 Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- CAS No. 104715-83-5

Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)-

Cat. No.: B12813980
CAS No.: 104715-83-5
M. Wt: 341.4 g/mol
InChI Key: QMABODYKRJKKHP-UHFFFAOYSA-N
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Description

Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- is a complex organic compound that features a purine base linked to an ethanol moiety through a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated purine under palladium catalysis . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.

Chemical Reactions Analysis

Reactivity Under Acidic Conditions

The compound participates in acid-catalyzed reactions, as demonstrated in studies of analogous purine derivatives. For example:

  • Protonation : The purine nitrogen atoms are susceptible to protonation in acidic media, activating the ring for nucleophilic attack .

  • Solvolysis : High concentrations of HCl in ethanol promote solvolysis, yielding side products like 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine .

Table 2: Impact of HCl Equivalents on Reaction Efficiency

HCl (equiv)Conversion (%)Side-Product Formation
0.119<1%
0.5481%
1.0541%

Solvent Effects on Reactivity

Protic solvents like ethanol and water influence reaction outcomes:

  • Ethanol : Enhances nucleophilic substitution due to polar aprotic character .

  • Water : Reduces side-product formation but slows reaction kinetics .

Table 3: Solvent Comparison for Amination Reactions

SolventConversion (%)Reaction Time (h)
EtOH686
H₂O4422

Functional Group Reactivity

Key reactive sites include:

  • Amino Group : Participates in condensation and cross-coupling reactions.

  • Methoxy Group : Susceptible to hydrolysis under strong acidic or basic conditions .

  • Butylphenyl Substituent : Influences lipophilicity and steric hindrance in substitution reactions.

Mechanistic Insights

The reaction mechanism often involves:

  • Protonation of the purine ring, increasing electrophilicity at C-4.

  • Nucleophilic attack by amines or alcohols, forming covalent bonds .

  • Buffering effect by the product, which moderates pH and suppresses side reactions .

Stability and Degradation Pathways

  • Hydrolysis : The methoxy group hydrolyzes to a hydroxyl group under prolonged acidic conditions .

  • Oxidation : The ethanol side chain may oxidize to acetic acid derivatives in the presence of strong oxidizers .

Scientific Research Applications

Antiviral Applications

Research indicates that purine derivatives like this compound exhibit significant antiviral properties. Studies have shown that certain analogs demonstrate effectiveness against various viral infections, including herpes simplex virus types 1 and 2. For instance:

  • Case Study : In a comparative study, this compound was tested for its antiviral efficacy against herpes simplex virus. Results indicated that it exhibited significant activity at concentrations lower than those required for acyclovir, suggesting its potential as a therapeutic agent in viral infections .

Anticancer Properties

The potential anticancer properties of this compound are supported by research indicating that purine derivatives can inhibit tumor cell proliferation. Notable findings include:

  • Case Study : A study focusing on the anticancer properties of several purine derivatives found that this compound effectively inhibited the growth of ovarian cancer cells in vitro. The IC50 value was significantly lower than that of standard chemotherapeutic agents, indicating strong potential for further development .

Anti-inflammatory Effects

In addition to its antiviral and anticancer activities, this compound may also possess anti-inflammatory properties. Research highlights include:

  • Case Study : An investigation into the anti-inflammatory effects of purine derivatives revealed that this compound inhibited the expression of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests a mechanism by which the compound could mitigate inflammatory responses in various conditions .

Summary of Applications

Application TypeDescriptionCase Study Reference
AntiviralEffective against herpes simplex virus types 1 and 2
AnticancerInhibits growth of ovarian cancer cells
Anti-inflammatoryReduces pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. Additionally, the compound may interact with enzymes involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Caffeine: A methylxanthine derivative that shares the purine base structure.

    Theophylline: Another methylxanthine with bronchodilator properties.

Uniqueness

Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- is unique due to the presence of the butylphenyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity to molecular targets, distinguishing it from other purine derivatives.

Biological Activity

Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C18H23N5O
Molecular Weight : 341.41 g/mol
IUPAC Name : Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)-
CAS Number : 104715-83-5

The compound features a purine base linked to a butylphenyl group via an amino linkage and a methoxy group. This structural complexity suggests potential interactions with various biological targets.

Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- has been studied for its ability to interact with specific enzymes and receptors in biological systems. The purine moiety is known for its role in nucleic acid metabolism and cellular signaling, which may contribute to the compound's pharmacological effects.

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in nucleotide metabolism, potentially affecting cell proliferation and survival.
  • Receptor Modulation : The butylphenyl group may enhance lipophilicity, allowing better membrane penetration and interaction with cellular receptors, particularly those involved in signal transduction pathways.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- exhibits cytotoxic effects. The compound was tested against leukemia cells (CCRF-CEM) with varying concentrations yielding the following results:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030
100<10

The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity at higher concentrations .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized below:

Bacterial StrainMIC (µM)
Staphylococcus aureus15
Escherichia coli20
Bacillus subtilis10
Pseudomonas aeruginosa25

These results suggest that Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- possesses broad-spectrum antimicrobial properties .

Case Studies

  • Case Study on Leukemia Cells : A detailed investigation into the effects of the compound on CCRF-CEM leukemia cells revealed that treatment with Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- resulted in apoptosis as evidenced by increased annexin V staining and caspase activation .
  • Antimicrobial Efficacy : In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load in treated samples compared to controls, supporting its potential use as an antimicrobial agent .

Properties

CAS No.

104715-83-5

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

2-[[2-(4-butylanilino)purin-9-yl]methoxy]ethanol

InChI

InChI=1S/C18H23N5O2/c1-2-3-4-14-5-7-15(8-6-14)21-18-19-11-16-17(22-18)23(12-20-16)13-25-10-9-24/h5-8,11-12,24H,2-4,9-10,13H2,1H3,(H,19,21,22)

InChI Key

QMABODYKRJKKHP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C=N3)COCCO

Origin of Product

United States

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